molecular formula C4H8N2O2 B13618673 2-Oxazolidinone, 3-amino-5-methyl- CAS No. 55041-22-0

2-Oxazolidinone, 3-amino-5-methyl-

Cat. No.: B13618673
CAS No.: 55041-22-0
M. Wt: 116.12 g/mol
InChI Key: XBJHVWCBFFKHCJ-UHFFFAOYSA-N
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Description

3-amino-5-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-methyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .

Industrial Production Methods

Industrial production of oxazolidinones, including 3-amino-5-methyl-1,3-oxazolidin-2-one, often involves large-scale chemical synthesis. The process typically includes the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of amino alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

55041-22-0

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

3-amino-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C4H8N2O2/c1-3-2-6(5)4(7)8-3/h3H,2,5H2,1H3

InChI Key

XBJHVWCBFFKHCJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)O1)N

Origin of Product

United States

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